Methyl-D1-acetylene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-D1-acetylene can be synthesized on a laboratory scale by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Another method involves the use of sodium, 1-propynyl, as a starting material .
Industrial Production Methods
In industrial settings, this compound is produced as a side product by cracking propane to produce propene, an important feedstock in the chemical industry . This process also produces propadiene, and the mixture of propyne and propadiene is referred to as MAPD .
Chemical Reactions Analysis
Types of Reactions
Methyl-D1-acetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Deprotonation with n-butyllithium: This produces propynyllithium, a nucleophilic reagent that adds to carbonyl groups to produce alcohols and esters.
Catalytic hydrogenation: This process can convert this compound to propene or propane.
Major Products
Alcohols and esters: Formed from the addition of propynyllithium to carbonyl groups.
Propene and propane: Formed from the hydrogenation of this compound.
Scientific Research Applications
Methyl-D1-acetylene has various applications in scientific research, including:
Organic Synthesis: It is used as a three-carbon building block for synthesizing complex organic molecules.
Rocket Fuel: Research has shown that this compound can be used as a rocket fuel due to its high specific impulse and moderate boiling point.
Pharmaceuticals: It is used in the synthesis of pharmaceutical substances and drugs.
Mechanism of Action
The mechanism by which methyl-D1-acetylene exerts its effects involves the formation of reactive intermediates. For example, deprotonation with n-butyllithium forms propynyllithium, which acts as a nucleophile and adds to carbonyl groups . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Acetylene (C2H2): The simplest alkyne, used in welding and as a building block in organic synthesis.
1-Butyne (C4H6): Another alkyne used in organic synthesis.
Uniqueness
Methyl-D1-acetylene is unique due to its ability to be safely condensed, unlike acetylene . It also has specific applications in rocket fuel and pharmaceuticals that make it distinct from other alkynes .
Properties
Molecular Formula |
C3H4 |
---|---|
Molecular Weight |
41.07 g/mol |
IUPAC Name |
3-deuterioprop-1-yne |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D |
InChI Key |
MWWATHDPGQKSAR-VMNATFBRSA-N |
Isomeric SMILES |
[2H]CC#C |
Canonical SMILES |
CC#C |
Origin of Product |
United States |
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